N-methylpiperazine-1-carboxamide Hydrochloride

Catalog No.
S3020137
CAS No.
479611-85-3
M.F
C6H14ClN3O
M. Wt
179.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylpiperazine-1-carboxamide Hydrochloride

CAS Number

479611-85-3

Product Name

N-methylpiperazine-1-carboxamide Hydrochloride

IUPAC Name

N-methylpiperazine-1-carboxamide;hydrochloride

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65

InChI

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H

InChI Key

LGBOFSPUMGFASV-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCNCC1.Cl

Solubility

not available

N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C6H14ClN3OC_6H_{14}ClN_3O and a molecular weight of approximately 179.64 g/mol. This compound features a piperazine ring, which is a six-membered cyclic amine, and a carboxamide functional group, making it significant in various chemical and biological applications. It is often utilized in pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive compounds .

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction processes can yield amines or alcohols, typically employing lithium aluminum hydride as a reducing agent.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group may be replaced by other substituents .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various alkyl halides in the presence of bases such as sodium hydroxide.

N-methylpiperazine-1-carboxamide hydrochloride exhibits biological activity that makes it relevant in pharmacological studies. It has been investigated for its potential as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation. This suggests its possible applications in cancer research and treatment . Additionally, its interaction with various biological receptors positions it as a candidate for further exploration in drug development.

The synthesis of N-methylpiperazine-1-carboxamide hydrochloride can be achieved through several methods:

  • Direct Amination: The reaction of N-methylpiperazine with carbonyl compounds followed by hydrolysis can yield the desired carboxamide.
  • Reagent-Based Methods: Utilizing reagents like thionyl chloride or oxalyl chloride to facilitate the formation of the carboxamide from corresponding acids or esters.
  • Industrial Scale Production: In industrial settings, continuous flow systems are often employed to optimize yield and purity while minimizing by-products .

N-methylpiperazine-1-carboxamide hydrochloride has diverse applications:

  • Pharmaceutical Research: Used as a precursor in the synthesis of various pharmaceutical agents.
  • Biochemical Assays: Employed to study biological pathways and enzyme interactions.
  • Chemical Synthesis: Acts as a versatile building block in organic synthesis, contributing to the development of new materials and compounds .

Research indicates that N-methylpiperazine-1-carboxamide hydrochloride interacts with specific enzymes and receptors, influencing their activity. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Studies focusing on its binding affinity to various targets have revealed insights into its pharmacological profile, particularly in relation to kinase inhibition .

Several compounds share structural similarities with N-methylpiperazine-1-carboxamide hydrochloride, each possessing unique properties. Below is a comparison with some notable similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-benzyl-N-methylpiperazine-1-carboxamide hydrochlorideC13H20ClN3OC_{13}H_{20}ClN_{3}O269.77 g/molContains a benzyl group enhancing lipophilicity
N-methylpiperazineC5H12N2C_{5}H_{12}N_{2}100.16 g/molA simpler structure lacking the carboxamide group
PiperazineC4H10N2C_{4}H_{10}N_{2}86.14 g/molBasic structure without functional groups

Uniqueness of N-methylpiperazine-1-carboxamide Hydrochloride

What sets N-methylpiperazine-1-carboxamide hydrochloride apart from these compounds is its specific combination of the piperazine ring with the carboxamide group, which contributes to its distinct biological activity and versatility as a synthetic intermediate. Its potential for kinase inhibition further underscores its relevance in medicinal chemistry compared to simpler analogs like piperazine or N-methylpiperazine.

Dates

Modify: 2023-08-17

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